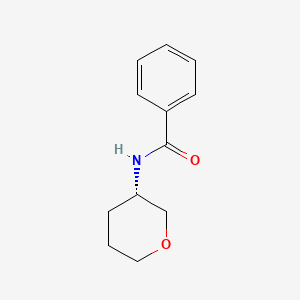

(S)-N-(tetrahydro-2H-pyran-3-yl)benzamide

説明

Contextualization within Benzamide (B126) and Tetrahydropyran (B127337) Chemistry

The benzamide functional group is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as dopamine (B1211576) receptor antagonists, which has implications for treating gastrointestinal disorders. medchemexpress.com They have also been investigated as potent and orally active tubulin inhibitors for cancer therapy, selective butyrylcholinesterase inhibitors for potential use in Alzheimer's disease treatment, and as inhibitors of carbonic anhydrase and acetylcholinesterase. acs.orgacs.orgnih.gov The versatility of the benzamide scaffold allows for systematic structural modifications to optimize binding to various biological targets. acs.orgresearchgate.netnih.gov

Similarly, the tetrahydropyran (THP) ring is a crucial motif in drug discovery. pharmablock.com It is considered a conformationally restrained ether and a bioisostere of cyclohexane, but with lower lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to tighter binding interactions with biological targets. pharmablock.comnih.gov The incorporation of THP moieties has been instrumental in the development of inhibitors for various enzymes, including those involved in cancer and viral diseases. pharmablock.comnih.gov For instance, the THP ring is a key component in several kinase inhibitors developed for cancer therapy, where it forms essential hydrogen bonding interactions. chemshuttle.com

Overview of Chirality and Stereochemical Importance in Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science, particularly in drug discovery and development. nih.govrsc.org The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. wikipedia.orgquora.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. quora.com

The differential effects of enantiomers are a critical consideration in pharmacology. In some cases, one enantiomer is therapeutically active while the other is inactive or, in some instances, may cause undesirable side effects. quora.com A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic. rsc.org Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines for the development of single-enantiomer drugs. nih.govrsc.org Consequently, a significant number of modern drugs are marketed as single enantiomers to enhance efficacy and safety. nih.govrsc.org

The synthesis of chirally pure compounds can be achieved through various methods, including asymmetric synthesis, chiral pool synthesis, or the resolution of racemic mixtures. nih.gov The determination of the absolute configuration of a chiral molecule is also a crucial step, often accomplished using techniques like X-ray crystallography. nih.gov

Rationale and Research Objectives for Investigating (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide

The specific investigation of this compound is primarily driven by its potential as a chiral building block in the synthesis of targeted therapeutic agents. While extensive research specifically on this single enantiomer is not widely published in public-domain journals, its value can be inferred from patent literature and its role as an intermediate.

The rationale for its use in research likely includes:

Stereospecific Interactions: The defined (S)-configuration at the 3-position of the tetrahydropyran ring allows for precise, three-dimensional interactions with a biological target. In the context of enzyme inhibitors, this stereospecificity can be crucial for achieving high potency and selectivity.

Intermediate for Complex Molecules: This compound serves as a valuable intermediate in the multi-step synthesis of more complex pharmaceutical candidates. chemshuttle.com The benzamide and tetrahydropyran moieties provide a scaffold that can be further functionalized.

Exploration of Structure-Activity Relationships (SAR): By using the (S)-enantiomer, researchers can systematically study how this specific spatial arrangement influences the biological activity of a final compound compared to its (R)-enantiomer or the racemic mixture. This is a fundamental aspect of medicinal chemistry, aiming to understand the interactions between a drug molecule and its target. nih.gov

In essence, while this compound may not be an end-product drug itself, its academic and industrial importance lies in its role as a key component for constructing chiral molecules with potentially enhanced therapeutic profiles.

Compound Information Table

| Compound Name | Other Names |

| This compound | N-[(3S)-Oxan-3-yl]benzamide |

| Benzamide | |

| Tetrahydropyran | THP, Oxane |

| Thalidomide |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 100-105 °C |

| Solubility | Limited in water; soluble in organic solvents like methanol (B129727) and ethyl acetate |

Structure

3D Structure

特性

IUPAC Name |

N-[(3S)-oxan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOAACFCMVXAY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](COC1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744456 | |

| Record name | N-[(3S)-Oxan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310412-60-2 | |

| Record name | N-[(3S)-Oxan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S N Tetrahydro 2h Pyran 3 Yl Benzamide

Retrosynthetic Analysis of the (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide Scaffold

Retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into more readily available starting materials. The most logical and common disconnection is at the amide bond (C-N bond). This cleavage yields (S)-tetrahydro-2H-pyran-3-amine and a benzoic acid derivative, such as benzoyl chloride or benzoic acid itself. This approach is generally favored due to the robustness and high efficiency of amide bond formation reactions.

A more complex set of disconnections involves breaking the C-O bonds within the tetrahydropyran (B127337) (THP) ring. Strategies for forming the chiral THP ring, a key structural motif in many biologically active natural products, often rely on intramolecular cyclization reactions. nih.gov These can include intramolecular Prins reactions, oxa-Michael additions, or other forms of cyclizations of a suitably functionalized acyclic precursor. This precursor would need to be designed to ultimately install the amine functionality at the C3 position with the correct (S)-stereochemistry.

Convergent and Divergent Synthetic Strategies for this compound and Analogues

The synthesis of this compound and its analogues can be approached using either convergent or divergent strategies.

A divergent synthesis , in contrast, begins with a common intermediate that is subsequently elaborated into a variety of different final products. In this context, a chiral intermediate, such as (S)-tetrahydro-2H-pyran-3-amine, could be synthesized on a larger scale. This single, enantiopure intermediate could then be reacted with a diverse library of carboxylic acids or acylating agents to produce a wide range of benzamide (B126) analogues. This approach is highly efficient for exploring structure-activity relationships by systematically modifying one part of the molecule while keeping the core scaffold constant.

Optimization of Reaction Parameters for Yield and Stereocontrol of this compound

Optimizing reaction parameters is critical for maximizing the chemical yield and stereochemical purity of the final product. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In asymmetric catalysis for the formation of the THP ring, the structure of the catalyst and any associated chiral ligands is paramount. nih.gov Small changes to the ligand can have a profound impact on the enantiomeric excess of the product. Solvents can influence catalyst solubility, stability, and activity, as well as the stereochemical outcome of the reaction. Temperature also plays a crucial role; lower temperatures often lead to higher enantioselectivity, although this can come at the cost of a slower reaction rate.

The following table demonstrates the optimization of reaction conditions for a one-pot sequential catalysis reaction to form a tetrahydropyran derivative. It shows how the choice of acid catalyst and solvent affects the yield and diastereoselectivity.

| Entry | Acid Catalyst | Solvent | Yield (%) | dr (cis:trans) |

| 1 | CSA | CH₂Cl₂ | 91 | >99:1 |

| 2 | p-TsOH | CH₂Cl₂ | 88 | >99:1 |

| 3 | PPTS | CH₂Cl₂ | 85 | >99:1 |

| 4 | CSA | THF | 82 | 99:1 |

| 5 | CSA | Toluene | 75 | 98:2 |

Table 3: Optimization of Acid Catalyst and Solvent for Oxa-Michael Cyclization. acs.org

For the amidation step, optimization may involve screening different coupling reagents (e.g., HATU, HOBt) if a direct condensation of the carboxylic acid and amine is performed, or adjusting the pH, temperature, and substrate concentrations in the case of biocatalytic reactions to achieve optimal enzyme activity and selectivity. acs.org Careful optimization ensures a robust and efficient synthesis suitable for producing this compound with high purity and yield.

Novel Synthetic Routes for Benzamide and Tetrahydropyran Scaffolds Relevant to this compound

The synthesis of this compound relies on the efficient formation of two key structural components: the benzamide group and the chiral tetrahydropyran (THP) ring. Recent advancements in synthetic organic chemistry have provided a host of novel methodologies for constructing these scaffolds with high efficiency, selectivity, and sustainability. These modern techniques move away from classical methods that often require harsh conditions or stoichiometric activating agents, which generate significant chemical waste. catalyticamidation.info The focus has shifted towards catalytic approaches that are more atom-economic and environmentally benign, in line with the principles of green chemistry. mdpi.com

Novel Routes to Benzamide Scaffolds

The formation of the amide bond is one of the most fundamental and frequently performed reactions in medicinal and organic chemistry. catalyticamidation.inforesearchgate.net Traditional methods often involve the pre-activation of a carboxylic acid with a stoichiometric coupling reagent, such as a carbodiimide or phosphonium salt, leading to poor atom economy. catalyticamidation.infomdpi.com Contemporary research has focused on the development of direct catalytic amidation reactions.

One major area of development is the use of boronic acid catalysts, which can facilitate the direct amidation of carboxylic acids and amines where the only byproduct is water. catalyticamidation.info Mechanistic studies suggest that the activation of the carboxylic acid may involve the cooperative action of multiple boron atoms. catalyticamidation.info Another significant trend is the application of transition-metal catalysis. mdpi.combenthamdirect.com For instance, palladium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have been effectively used for the cross-coupling of esters and amines to form amides, although these reactions can require high temperatures. mdpi.com Oxidative amidation, which can form amides from alcohols or aldehydes and amines, represents another innovative strategy. researchgate.netbenthamdirect.com

The table below summarizes several modern catalytic approaches relevant to the formation of the benzamide moiety.

| Catalyst System | Reactants | Key Features |

| Boronic Acids | Carboxylic Acid + Amine | Direct amidation with water as the only byproduct; avoids stoichiometric activators. catalyticamidation.info |

| Palladium-NHC Complexes | Aryl Ester + Amine | Effective for cross-coupling reactions; often requires high temperatures and a base. mdpi.com |

| Copper-based Nanocatalysts | Carboxylic Acid + Amine | Provides an efficient and environmentally friendly alternative to conventional acid catalysts. researchgate.net |

| I2–TBHP System | Benzylamines or Benzyl Cyanides | An oxidative amidation method for benzamide synthesis. researchgate.net |

Novel Routes to Tetrahydropyran (THP) Scaffolds

The tetrahydropyran ring is a privileged scaffold found in numerous natural products with significant biological activity. core.ac.uknih.gov The synthesis of the specific (S)-enantiomer of the tetrahydropyran amine precursor for the target molecule requires precise stereochemical control. Consequently, modern synthetic efforts have focused on developing highly diastereoselective and enantioselective methods for constructing substituted THP rings.

A variety of powerful reactions are now used to create these heterocyclic systems. The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a well-established method that has been refined with new catalysts. thieme-connect.com For example, copper(II) triflate–bisphosphine complexes have been shown to catalyze a tandem olefin migration and Prins cyclization to afford substituted tetrahydropyrans with excellent diastereoselectivity. thieme-connect.com

Other important strategies include:

Hetero-Diels-Alder Reactions : This cycloaddition is an efficient way to create 2,6-disubstituted tetrahydropyran-4-ones, which can be further modified. nih.gov

Intramolecular Michael Additions : This approach can produce single diastereomers of highly substituted tetrahydropyran-4-ones through a tandem Knoevenagel condensation/intramolecular Michael addition sequence. acs.orgnih.gov

Acid-Mediated Cyclizations : Brønsted acid-mediated hydroxyalkoxylation of silylated allylic alcohols provides an efficient and highly diastereoselective route to polysubstituted tetrahydropyrans. core.ac.uk

Indium Trichloride Mediated Cyclizations : This method allows for the diastereoselective synthesis of polysubstituted tetrahydropyrans from the reaction of homoallyl alcohols with aldehydes, where the product's stereochemistry is directly related to the geometry of the starting alcohol. nih.gov

The following table details some of these advanced, stereoselective methods for synthesizing the tetrahydropyran core.

| Method | Key Reagents/Catalysts | Outcome |

| Prins Cyclization | Copper(II) triflate–bisphosphine complex | Highly diastereoselective synthesis of di- and trisubstituted tetrahydropyrans. thieme-connect.com |

| Intramolecular Michael Addition | Aldol reaction followed by tandem Knoevenagel condensation | Produces single diastereomers of highly substituted tetrahydropyran-4-ones. acs.orgnih.gov |

| Acid-Mediated Cyclization | p-TsOH (Brønsted Acid) | Stereoselective preparation of tetrahydropyran derivatives with vicinal quaternary and tertiary centers. core.ac.uk |

| Indium Trichloride Mediated Cyclization | InCl3 | High yields and excellent diastereoselectivities; product stereochemistry correlated with starting material geometry. nih.gov |

These novel routes provide versatile and efficient pathways to the key benzamide and tetrahydropyran scaffolds, enabling more effective and sustainable syntheses of complex molecules like this compound.

Advanced Spectroscopic and Structural Characterization of S N Tetrahydro 2h Pyran 3 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the covalent structure and providing insights into the relative stereochemistry of the tetrahydropyran (B127337) ring.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton in the molecule. The aromatic protons of the benzoyl group typically appear as a set of multiplets in the downfield region (δ 7.4-7.8 ppm). The amide proton (NH) usually presents as a broad singlet or a doublet if coupled to the adjacent methine proton, with its chemical shift being sensitive to solvent and concentration. The protons on the stereogenic center of the tetrahydropyran ring (H-3) and the adjacent methylene (B1212753) and methoxy (B1213986) protons (H-2, H-4, H-5, H-6) exhibit complex splitting patterns due to vicinal and geminal couplings. The specific coupling constants (J-values) between these protons are crucial for deducing the chair conformation of the tetrahydropyran ring and the axial or equatorial disposition of the benzamide (B126) substituent. For instance, a large trans-diaxial coupling constant (J ≈ 8-12 Hz) between H-3 and one of the H-4 protons would suggest an equatorial orientation of the benzamide group.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. The carbonyl carbon of the amide is typically observed in the range of δ 165-170 ppm. The aromatic carbons show signals between δ 127-135 ppm. The carbons of the tetrahydropyran ring, including the stereogenic center (C-3), resonate in the upfield region, and their precise chemical shifts are indicative of their substitution and local geometry.

While specific, experimentally verified NMR data for this compound is not widely published in open literature, representative data can be extrapolated from similar structures. For instance, analysis of related N-acyl tetrahydropyran systems allows for the generation of expected chemical shift ranges.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.80-7.75 | m | - |

| Aromatic-H | 7.55-7.40 | m | - |

| NH | 6.5-6.8 | d | ~8.0 |

| H-3 (CH-N) | 4.2-4.4 | m | - |

| H-2eq, H-6eq | 3.9-4.1 | m | - |

| H-2ax, H-6ax | 3.5-3.7 | m | - |

| H-4eq, H-5eq | 2.0-1.8 | m | - |

| H-4ax, H-5ax | 1.7-1.5 | m | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 167.0 |

| Aromatic C-ipso | 134.5 |

| Aromatic C-para | 131.8 |

| Aromatic C-ortho | 128.6 |

| Aromatic C-meta | 127.2 |

| C-3 (CH-N) | 45-50 |

| C-2, C-6 (CH₂-O) | 68-72 |

| C-4, C-5 (CH₂) | 25-35 |

Note: The data in these tables are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. For this compound, obtaining a suitable single crystal is the prerequisite for this analysis.

The crystallographic experiment involves irradiating a crystal with X-rays and measuring the diffraction pattern. The resulting data is used to solve the crystal structure, which reveals the molecular geometry and the packing of molecules in the crystal lattice. To determine the absolute configuration of the (S)-enantiomer, anomalous dispersion effects are utilized. By using a specific X-ray wavelength (e.g., Cu Kα radiation), the scattering from the atoms can be used to distinguish between the enantiomers. The Flack parameter is a critical value obtained from the refinement of the crystallographic data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms its absolute configuration. nih.gov

Although a crystal structure for this compound is not publicly available, data from closely related tetrahydropyran derivatives can provide an illustration of the expected structural parameters.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1109.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.24 |

| Flack Parameter | ~0.0 (for S-config) |

Note: This data is hypothetical and serves as an example of what would be determined from an X-ray crystallographic analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD signal, while enantiomers will produce mirror-image spectra. This makes CD an excellent tool for assessing the enantiomeric purity of a sample of this compound.

The CD spectrum of this compound would be characterized by specific Cotton effects (positive or negative peaks) at wavelengths corresponding to its electronic transitions. The benzoyl chromophore is expected to give rise to the most significant CD signals. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. Once the CD spectrum of a pure enantiomer is known, it can be used as a reference to determine the enantiomeric excess (ee) of other samples.

Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the CD spectrum of a molecule with a known absolute configuration. The comparison of the experimental CD spectrum with the calculated spectrum provides strong evidence for the assignment of the absolute stereochemistry.

Interactive Data Table: Expected Circular Dichroism Data for this compound

| Electronic Transition | Expected Wavelength (nm) | Sign of Cotton Effect for (S)-enantiomer |

| π → π* (Benzoyl) | ~230-240 | Positive or Negative |

| n → π* (Benzoyl) | ~270-280 | Positive or Negative |

| n → σ* (Amide) | ~210-220 | Positive or Negative |

Note: The sign of the Cotton effect is dependent on the specific conformation and electronic structure and would need to be determined experimentally or through high-level calculations.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibration of the amide is expected around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption typically found near 1640-1660 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) usually appear around 1540 cm⁻¹. The C-O-C stretching of the tetrahydropyran ether linkage would be visible in the 1150-1050 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic C-C stretching vibrations are often more intense. Conformational analysis can be performed by studying the vibrational frequencies in different solvents or at different temperatures, as changes in conformation can lead to shifts in the observed bands. Theoretical calculations can aid in assigning the vibrational modes to specific atomic motions within the molecule.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | ~3300 | Medium |

| Aromatic C-H Stretch | FT-IR, Raman | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | FT-IR, Raman | 2950-2850 | Strong |

| C=O Stretch (Amide I) | FT-IR | ~1650 | Strong |

| N-H Bend (Amide II) | FT-IR | ~1540 | Medium |

| Aromatic C=C Stretch | Raman | 1600, 1450 | Strong |

| C-O-C Stretch (Ether) | FT-IR | ~1100 | Strong |

Note: These are typical frequency ranges and intensities. The exact values depend on the molecular environment and conformation.

Advanced Mass Spectrometry for Mechanistic Studies of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can also provide valuable information about the structure and fragmentation pathways of a molecule.

For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₅NO₂).

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization methods. Under mass spectrometric conditions, the molecule will fragment in a predictable manner. A common fragmentation pathway for amides is the cleavage of the amide bond. For this compound, this would likely involve the formation of a benzoyl cation (m/z 105) and the corresponding protonated tetrahydro-3-aminopyran radical cation or related species. nih.govunl.pt Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (m/z 77) by the loss of carbon monoxide. Fragmentation of the tetrahydropyran ring would also produce a series of characteristic ions. Studying these fragmentation patterns can help to confirm the structure of the molecule.

Mechanistic studies using labeled isotopes (e.g., ¹⁸O in the carbonyl or ¹⁵N in the amide) could be employed to definitively trace the fragmentation pathways and understand the underlying rearrangement processes.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Plausible Fragment Ion | Plausible Neutral Loss |

| 205 | [M]⁺ (Molecular Ion) or [M+H]⁺ (Protonated Molecule) | - |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | C₅H₁₀NO• |

| 102 | [C₅H₁₀NO]⁺ (Protonated Tetrahydro-3-aminopyran) | C₇H₅O• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | CO from m/z 105 |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and the energy used.

Investigation of Biological Activity and Mechanistic Insights of S N Tetrahydro 2h Pyran 3 Yl Benzamide

In Vitro Target Identification and Validation Studies

No information is available in the public domain regarding in vitro target identification and validation for (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide.

There are no published studies detailing the enzyme inhibition kinetics or selectivity profile of this compound.

Data on the receptor binding affinity and specific ligand-receptor interactions of this compound are not available in the scientific literature.

No protein-ligand interaction studies for this compound have been publicly reported.

Cellular Mechanism of Action Studies

There is no published research on the cellular mechanism of action for this compound.

No cell-based functional assay results for this compound have been reported in the scientific literature.

There are no studies available that elucidate the molecular and biochemical pathways affected by this compound.

Gene Expression and Proteomic Profiling in Response to this compound

There is currently no publicly available data from gene expression or proteomic profiling studies conducted on cell lines or tissues treated with this compound. Such studies would be essential to understand the compound's mechanism of action at a molecular level, including the identification of target pathways and potential off-target effects.

In Vivo Preclinical Efficacy Studies in Non-Human Models

No in vivo preclinical efficacy studies for this compound have been reported in the public domain. These types of studies are critical for evaluating the therapeutic potential of a compound in a living organism before consideration for human trials.

Pharmacodynamic Assessment in Animal Models

Information regarding the pharmacodynamic properties of this compound in animal models is not available. Pharmacodynamic assessments would typically involve measuring the compound's effect on the body, including its interaction with its intended biological target(s) over time.

Biomarker Identification and Validation in Preclinical Models

Without preclinical studies, there has been no identification or validation of biomarkers associated with the response to this compound. Biomarkers are crucial for monitoring the activity of a compound and for predicting its efficacy in a given biological system.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of S N Tetrahydro 2h Pyran 3 Yl Benzamide Derivatives

Design and Synthesis of Analogues and Derivatives of (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide

The design and synthesis of analogues of this compound are fundamental to understanding its SAR. Synthetic strategies often focus on the modification of both the benzamide (B126) and the tetrahydropyran (B127337) moieties.

The synthesis of N-substituted benzamide derivatives can be achieved through various methods. A common approach involves the benzoylation of aromatic amines using benzoyl chloride or its derivatives in the presence of a suitable solvent like 1,4-dioxane. cyberleninka.ru Alternatively, amide bond formation can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scispace.com For the synthesis of the tetrahydropyran-3-amine precursor, various methods for the synthesis of tetrahydropyran rings are available, including intramolecular hydroalkoxylation of hydroxy olefins and Prins cyclization. organic-chemistry.org The chiral center at the 3-position of the tetrahydropyran ring can be introduced using stereoselective synthesis methods, for instance, through the use of chiral starting materials like D-glutamic acid or via chiral amine transfer approaches. researchgate.netnih.govacs.org

Analogues can be designed by introducing a variety of substituents onto the benzoyl ring. These modifications aim to probe the effects of electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and hydrogen bonding potential on biological activity. Similarly, the tetrahydropyran ring can be modified. For instance, extensions at different positions of the pyran ring have been explored in related series to understand the spatial requirements of the binding pocket. nih.gov The synthesis of such derivatives often involves multi-step reaction sequences. For example, a series of N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide derivatives were synthesized to evaluate their anti-inflammatory activities. nih.gov

Table 1: Examples of Synthetic Routes for Key Moieties

| Moiety | Synthetic Approach | Reagents and Conditions |

| Benzamide Derivatives | Benzoylation of amines | Benzoyl chloride, 1,4-dioxane |

| Amide coupling | Carboxylic acid, amine, DCC, DMAP | |

| Tetrahydropyran Ring | Intramolecular hydroalkoxylation | γ- or δ-hydroxy olefins, catalyst (e.g., platinum) |

| Prins cyclization | Homoallylic alcohol, aldehyde, catalyst (e.g., phosphomolybdic acid) | |

| Chiral Tetrahydropyran-3-amine | From chiral pool | e.g., D-glutamic acid |

| Asymmetric synthesis | Chiral amine transfer catalysis |

Positional and Substituent Effects on Biological Activity and Selectivity

The position and nature of substituents on both the benzamide and tetrahydropyran rings can profoundly influence the biological activity and selectivity of this compound derivatives.

Studies on related benzamide series have demonstrated that substituents on the phenyl ring play a critical role in determining potency. For example, in a series of benzamide derivatives evaluated as antitumor agents, the presence of a substituent at the 2-position of the phenyl ring was found to be crucial for antiproliferative activity. nih.gov In another study on benzamide derivatives as tubulin inhibitors, systematic SAR studies revealed that modifications on the benzamide ring led to the identification of potent and orally active compounds. nih.gov The electronic nature of the substituents is also important; for instance, in a series of N-substituted phenyldihydropyrazolones, apolar moieties on a linked piperidine (B6355638) ring generally led to better activity. frontiersin.org

Regarding the tetrahydropyran ring, modifications at different positions can lead to significant changes in activity. In a study on cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, extensions at the 3-position resulted in a loss of activity, whereas extensions at the 6-position led to an improvement in activity, indicating specific spatial constraints within the target binding site. nih.gov In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the substituent on the benzene (B151609) ring at the 2-position, specifically a fluorine atom, resulted in superior fungicidal activity compared to other substituents. nih.gov

Table 2: Influence of Substituent Position on Biological Activity in Related Compound Series

| Compound Series | Position of Substitution | Effect on Activity | Reference |

| Benzamide Antitumor Agents | 2-position of phenyl ring | Critical for activity | nih.gov |

| (6-benzhydryl-tetrahydropyran-3-yl)-benzylamines | 3-position of pyran ring | Loss of activity | nih.gov |

| (6-benzhydryl-tetrahydropyran-3-yl)-benzylamines | 6-position of pyran ring | Improved activity | nih.gov |

| Benzamide Fungicides | 2-position of benzene ring (Fluoro) | Superior activity | nih.gov |

These findings underscore the importance of a systematic exploration of the chemical space around the this compound scaffold to identify derivatives with optimized potency and selectivity.

Stereochemical Influence on the Activity Profile of this compound and its Isomers

Stereochemistry is a critical determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit significant differences in their biological effects. nih.govnih.gov The this compound molecule possesses a chiral center at the C3 position of the tetrahydropyran ring, and its stereochemistry is expected to have a profound impact on its interaction with biological targets.

The two enantiomers of a chiral drug, such as the (S) and (R) forms of N-(tetrahydro-2H-pyran-3-yl)benzamide, can have different affinities for their target receptors or enzymes. nih.gov This is because biological macromolecules like proteins are themselves chiral, and thus can differentiate between the three-dimensional arrangements of the enantiomers. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer (the distomer) may have a much lower affinity or may even interact with different targets, potentially causing off-target effects. nih.gov

In addition to the chirality at the C3 position, the relative stereochemistry of substituents on the tetrahydropyran ring (cis/trans isomerism) can also be crucial. For example, in the case of 3,6-disubstituted pyran derivatives, the stereochemical orientation of the substituents was found to be a key factor for their activity as triple uptake inhibitors. nih.gov The development of stereoselective synthetic methods is therefore essential to produce enantiomerically pure compounds for biological evaluation, allowing for a clear understanding of the stereochemical requirements for activity. nih.gov

Table 3: General Principles of Stereochemical Influence on Drug Activity

| Stereochemical Aspect | Implication for this compound |

| Enantiomers ((S) vs. (R)) | The (S)-enantiomer may exhibit higher potency and selectivity compared to the (R)-enantiomer, or vice versa. The two enantiomers should be considered as distinct pharmacological entities. |

| Diastereomers (cis vs. trans) | If additional substituents are present on the tetrahydropyran ring, the relative cis/trans orientation will likely affect the overall conformation and binding affinity. |

| Conformational Isomers | The tetrahydropyran ring can adopt different chair or boat conformations, and the preferred conformation for biological activity may be influenced by the stereochemistry and substituents. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model for the this compound series, it is possible to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.gov

A QSAR study typically involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

For instance, a 3D-QSAR study on menthol-derived 1,2,4-triazole-thioether compounds established a reliable model that was used to design more effective antifungal agents. nih.gov Similarly, QSAR models have been successfully applied to various series of compounds, including benzoxazinone (B8607429) derivatives as neuropeptide Y Y5 receptor antagonists, to identify the key structural features governing their activity. nih.gov A successful QSAR model for the this compound series would provide valuable insights into the physicochemical properties that are critical for its biological function.

Table 4: Key Components of a QSAR Study

| Component | Description |

| Dataset | A series of this compound analogues with experimentally determined biological activities. |

| Molecular Descriptors | Numerical values representing various physicochemical properties of the molecules. |

| Statistical Method | Algorithm used to build the mathematical model (e.g., MLR, PLS, ANN). |

| Model Validation | Statistical tests to assess the robustness and predictive power of the QSAR model (e.g., cross-validation, external test set). |

Pharmacophore Modeling and Lead Optimization Strategies Based on the this compound Scaffold

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.com A pharmacophore model for the this compound scaffold would consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial orientation.

The development of a pharmacophore model can be based on a set of active ligands (ligand-based) or on the structure of the biological target (structure-based). dovepress.com For the this compound series, a ligand-based pharmacophore could be generated by aligning a set of active analogues and identifying their common chemical features. This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential to be active. dovepress.com

Once a pharmacophore model is established, it can guide lead optimization efforts. scienceopen.com Medicinal chemists can design new derivatives that better fit the pharmacophore model, for example, by adding or modifying functional groups to introduce new interactions with the target. This can lead to improved potency and selectivity. nih.gov Structural simplification is another strategy in lead optimization, where non-essential parts of the molecule are removed to improve properties like synthetic accessibility and pharmacokinetic profiles. scienceopen.com The combination of pharmacophore modeling with other computational methods, such as molecular docking, can further enhance the efficiency of the lead optimization process. nih.gov

Computational Chemistry and Theoretical Studies of S N Tetrahydro 2h Pyran 3 Yl Benzamide

Molecular Docking Simulations of (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein receptor, providing insights into the binding affinity and mode of action. researchgate.net For this compound, docking simulations can identify potential biological targets and elucidate the key interactions driving its binding.

The benzamide (B126) scaffold is present in numerous known drugs and biologically active compounds, suggesting a wide range of potential protein targets. nih.gov Docking studies of various benzamide derivatives have explored their potential as inhibitors for targets such as the PD-1/PD-L1 protein-protein interaction in cancer therapy and enzymes like dihydrofolate reductase (DHFR) in infectious diseases. nih.govnih.gov In a typical molecular docking study, the benzamide derivative is placed into the active site of a target protein to predict its binding conformation and energy. The results often highlight crucial hydrogen bonds and hydrophobic interactions. For instance, studies on other benzamide-containing molecules have shown that the amide group can act as both a hydrogen bond donor and acceptor, forming critical interactions with key amino acid residues like Alanine or Arginine in a protein's binding site. nih.gov

Simulations for this compound would involve preparing its 3D structure and docking it against a library of known biological targets. The results would be ranked based on a scoring function, which estimates the binding free energy. Favorable interactions would likely involve the carbonyl oxygen and N-H group of the amide linkage, as well as potential hydrophobic interactions from the phenyl and tetrahydropyran (B127337) rings.

Table 1: Illustrative Molecular Docking Results for this compound with Potential Biological Targets

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |

|---|---|---|---|---|

| PD-L1 | 4ZQK | -8.5 | Ala121, Arg125, Met115 | Oncology |

| Dihydrofolate Reductase (DHFR) | 1DF7 | -7.9 | Ile7, Phe31, Ser59 | Infectious Disease |

| Enoyl-ACP Reductase (InhA) | 2NSD | -7.2 | Tyr158, Met161, Pro193 | Tuberculosis |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking simulation. The targets are chosen based on studies of analogous compounds containing benzamide or pyran scaffolds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to understand the flexibility of a molecule and the stability of its complexes with biological targets. nih.gov For this compound, MD simulations can provide detailed information on its conformational preferences and the dynamic behavior of the ligand-protein complex.

The simulation tracks the trajectory of the molecule by solving Newton's equations of motion, revealing how it flexes, rotates, and interacts with its environment, typically a solvent like water. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule or complex over the simulation time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule. nih.gov

For this compound, a key area of interest would be the conformational flexibility of the tetrahydropyran ring, which can adopt various chair and boat conformations, and the rotational freedom around the amide bond. An MD simulation of this compound docked into a protein's active site would reveal the stability of the binding pose predicted by docking. A stable complex is indicated by a low and steady RMSD value throughout the simulation, suggesting a prolonged and consistent interaction. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Value/Setting | Description |

|---|---|---|

| Simulation Software | GROMACS, AMBER | Standard software packages for MD simulations. |

| Force Field | CHARMM36, AMBERff14SB | A set of parameters used to calculate the potential energy of the system. |

| Solvent Model | TIP3P Water | Explicit water model to simulate physiological conditions. |

| Ensemble | NPT (Isothermal-Isobaric) | Simulation conditions where the number of particles (N), pressure (P), and temperature (T) are kept constant. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Approximate physiological pressure. |

| Simulation Time | 100-200 nanoseconds (ns) | The duration of the simulation, chosen to observe relevant molecular motions. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govscispace.com These methods provide insights into molecular structure, stability, and reactivity based on the principles of quantum mechanics. researchgate.net For this compound, DFT calculations can determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals. scispace.com

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. scispace.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Another useful output is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution across the molecule and helps identify regions prone to electrophilic or nucleophilic attack. scispace.com These calculations can predict sites within the molecule that are likely to be involved in metabolic reactions or interactions with a protein receptor. scispace.com

For this compound, the MESP would likely show negative potential around the carbonyl oxygen, making it a hydrogen bond acceptor, while the amide hydrogen would exhibit a positive potential, making it a hydrogen bond donor.

Table 3: Representative Quantum Chemical Properties for a Benzamide Derivative Calculated via DFT

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -650.123 | Indicates the electronic stability of the molecule's optimized geometry. |

| HOMO Energy (eV) | -6.8 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.2 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 5.6 | A larger gap indicates higher chemical stability and lower reactivity. scispace.com |

Note: The values in this table are illustrative and based on typical results for similar organic molecules from DFT calculations at the B3LYP/6-31G(d,p) level of theory. nih.govscispace.com

In Silico Prediction of ADMET Properties for Analogues (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before costly experimental testing. jonuns.comnih.gov

Various open-access webservers and software can predict a wide range of ADMET properties based on a molecule's chemical structure. nih.gov These tools use quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental results. jonuns.com For analogues of this compound, these predictions can guide chemical modifications to improve properties like oral bioavailability or reduce potential toxicity. Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. researchgate.netresearchgate.net

Table 4: Predicted ADMET Properties for a Hypothetical Analogue of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability, suggesting good potential for intestinal absorption. |

| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, which is desirable for peripherally acting drugs. |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins, affecting the free concentration of the drug. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Predicts the rate at which the drug is removed from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |

| hERG I Inhibition | Low risk | Low risk of cardiotoxicity. |

Note: This data is illustrative and represents typical outputs from ADMET prediction software like SwissADME or pkCSM. nih.govresearchgate.net

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design aims to generate novel molecular structures with desired biological activities, either from scratch or by modifying an existing chemical scaffold. mdpi.com The this compound structure can serve as a valuable starting point or "scaffold" for these design approaches. Its combination of a rigid aromatic ring (benzamide) and a flexible, sp³-rich three-dimensional ring (tetrahydropyran) provides a versatile framework for exploring chemical space. researchgate.net

Computational methods, including those enhanced by artificial intelligence and deep learning, can be used to "decorate" or elaborate upon this scaffold. mdpi.com These algorithms can suggest modifications—such as adding new functional groups to the phenyl ring or the tetrahydropyran moiety—that are predicted to improve binding affinity to a specific target, enhance selectivity, or optimize ADMET properties. For example, a generative model could be trained on a set of known active molecules for a particular protein target and then used to generate new molecules that retain the core benzamide-pyran scaffold but feature novel substituents predicted to form additional favorable interactions within the protein's binding site. This approach accelerates the discovery of new lead compounds by exploring a vast chemical space more efficiently than traditional synthesis and screening. mdpi.com

Analytical Method Development for S N Tetrahydro 2h Pyran 3 Yl Benzamide in Research Matrices

Chiral Separation Techniques for Enantiomeric Purity Determination

Given that the biological activity of chiral molecules often resides in a single enantiomer, establishing the enantiomeric purity is a critical analytical objective. nih.gov High-performance liquid chromatography (HPLC) and, increasingly, Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the premier techniques for this purpose. nih.gov

The most widely employed CSPs are based on polysaccharides, such as cellulose (B213188) and amylose, that are derivatized (e.g., with 3,5-dimethylphenylcarbamate) and coated or immobilized on a silica (B1680970) support. nih.govcsfarmacie.cz The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. acs.org The stability of these complexes differs due to interactions like hydrogen bonding, π-π interactions, and dipole-dipole interactions, leading to different retention times and thus, separation. acs.org

For chiral HPLC, a normal-phase mobile system, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier such as isopropanol, is often used. nih.gov In contrast, SFC utilizes supercritical carbon dioxide as the primary mobile phase, modified with a small percentage of an alcohol like methanol (B129727). nih.gov SFC often provides faster separations and is considered a greener alternative due to reduced organic solvent consumption. The choice between techniques and the specific CSP and mobile phase conditions must be empirically determined to achieve optimal resolution for the enantiomers of (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide.

Table 1: Representative Chiral Separation Parameters This interactive table outlines typical starting conditions for the method development of chiral separation for the target compound.

| Parameter | Chiral HPLC | Chiral SFC |

|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Column Temperature | 25 °C | 40 °C |

| Detection | UV, 230 nm | UV, 230 nm |

Quantification Methodologies (HPLC, GC-MS) in Preclinical Biological Samples (Non-Human)

To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, a sensitive and selective bioanalytical method is required to measure its concentration in preclinical biological samples like plasma, urine, and tissue homogenates. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for such quantification. researchgate.netnih.gov

A typical LC-MS/MS method involves sample preparation to remove proteins and other matrix interferences, commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov The extract is then injected into a reversed-phase HPLC system, often using a C18 column, and eluted with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid like formic acid to improve chromatographic peak shape and ionization efficiency. researchgate.netsielc.com

The eluent from the HPLC is introduced into a mass spectrometer, usually a triple quadrupole instrument. researchgate.net The compound is ionized, typically via electrospray ionization (ESI) in positive mode, to form the protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific, stable fragment ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. researchgate.net To ensure accuracy, a stable isotope-labeled internal standard is almost always used. While GC-MS is a powerful technique, it would likely require chemical derivatization of this compound to enhance its volatility, making LC-MS/MS the more direct and common approach.

Table 2: Typical LC-MS/MS Parameters for Quantification in Plasma This table details a plausible set of conditions for the bioanalysis of this compound.

| Parameter | Value/Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (3:1 solvent-to-plasma ratio) |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | m/z 220.1 → 105.1 (Benzoyl cation fragment) |

| MRM Transition (Internal Standard) | m/z 225.1 → 110.1 (e.g., d₅-benzoyl labeled IS) |

| Linear Range | 1 - 1000 ng/mL |

Metabolite Identification and Profiling in Preclinical Models

Identifying the metabolic pathways of a new chemical entity is a core component of drug discovery, helping to understand its clearance mechanisms and to identify potentially active or toxic metabolites. nih.gov This process involves both in vitro and in vivo studies.

In vitro experiments typically utilize subcellular fractions, such as liver microsomes, or whole-cell systems like hepatocytes from relevant preclinical species and humans. acs.org The parent compound is incubated with these systems, and the resulting mixture is analyzed, primarily by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), for example, using Time-of-Flight (TOF) or Orbitrap analyzers. bhsai.org HRMS provides highly accurate mass measurements, enabling the assignment of elemental compositions to new metabolite peaks.

In vivo metabolite profiling involves collecting and analyzing biological samples (plasma, urine, feces) from animals dosed with the compound. By comparing samples from dosed and control animals, metabolites can be identified. The most common metabolic transformations for a molecule like this compound would involve Phase I oxidation (e.g., hydroxylation on the aromatic or aliphatic rings) and Phase II conjugation (e.g., glucuronidation of a newly formed hydroxyl group). nih.gov

Table 3: Plausible Metabolic Pathways and Mass Shifts This table shows the expected mass changes corresponding to common metabolic reactions for the parent compound (Monoisotopic Mass ≈ 219.11 Da).

| Metabolic Reaction | Mass Shift from Parent (Da) | Resulting Mass (Da) | Potential Location |

|---|---|---|---|

| Oxidation (Hydroxylation) | +15.99 | 235.11 | Benzamide (B126) or Tetrahydropyran (B127337) ring |

| Dehydrogenation | -2.02 | 217.09 | Tetrahydropyran ring |

| Hydroxylation + Dehydrogenation | +13.97 | 233.08 | Tetrahydropyran ring |

| Glucuronide Conjugation | +176.03 | 395.14 | On a hydroxylated metabolite |

Future Research Directions and Advanced Applications

Development of Next-Generation Analogues and Derivatives of (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide

The core structure of this compound offers a versatile platform for chemical modification. The development of next-generation analogues will focus on systematically altering the benzamide (B126) and tetrahydropyran (B127337) moieties to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives.

Research into related tetrahydropyran structures has shown that modifications at various positions can significantly impact biological activity. For instance, in a series of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, extending the side-chain at the 6-position of the pyran ring led to a two-fold improvement in activity at the dopamine (B1211576) transporter. researchgate.net Conversely, extensions at the 3-position resulted in a loss of activity, highlighting the sensitivity of molecular interactions to positional changes. researchgate.net These findings suggest that strategic modifications to the tetrahydropyran ring of this compound could yield analogues with improved biological profiles.

Future synthetic efforts will likely explore a range of modifications. The synthesis of various N-substituted benzamide derivatives has been a subject of interest, providing a basis for creating libraries of novel compounds. researchgate.netmdpi.com

Table 1: Potential Modifications for Next-Generation Analogues

| Moiety | Proposed Modification | Rationale |

|---|---|---|

| Benzamide Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To modulate electronic properties, lipophilicity, and potential for additional binding interactions with target proteins. |

| Amide Linker | Bioisosteric replacement (e.g., with sulfonamide, urea, or reversed amide). | To alter hydrogen bonding capacity, metabolic stability, and conformational rigidity. scirp.orgsemanticscholar.org |

| Tetrahydropyran Ring | Substitution at other positions (e.g., C2, C4, C5, C6). | To probe the binding pocket for additional favorable interactions and improve affinity and selectivity, as demonstrated in related pyran derivatives. researchgate.net |

Systematic exploration of these modifications, guided by computational modeling, will be crucial in developing next-generation candidates with optimized therapeutic characteristics.

Exploration of Novel Biological Targets for the this compound Chemotype

The tetrahydropyran-benzamide chemotype is not limited to a single class of biological targets. Its structural features, including a hydrogen bond acceptor (pyran oxygen), a hydrogen bond donor/acceptor (amide), and an aromatic ring, allow it to interact with a diverse range of protein families.

For example, a different tetrahydropyran-containing benzamide, GW788388 (4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide), is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase. researchgate.net Furthermore, research on N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides has identified them as a novel class of cannabinoid CB1 and CB2 receptor dual agonists. nih.gov Studies on other pyran derivatives have shown affinity for monoamine transporters, including those for dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). researchgate.net

This promiscuity of the broader chemotype suggests that this compound and its derivatives could be screened against a wide array of biological targets to uncover novel therapeutic applications.

Table 2: Potential Novel Biological Targets and Rationale

| Target Class | Specific Examples | Rationale for Exploration |

|---|---|---|

| Kinases | Receptor Tyrosine Kinases, Serine/Threonine Kinases | The benzamide moiety is a common feature in many kinase inhibitors. The tetrahydropyran can provide crucial hydrogen bonding interactions. chemshuttle.com |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors, Dopamine Receptors | Analogues containing the tetrahydropyran ring have shown activity at GPCRs like the cannabinoid receptors. nih.gov |

| Transporters | Monoamine Transporters (DAT, SERT, NET) | The structural similarity to known monoamine transporter ligands makes this a promising area of investigation. researchgate.net |

High-throughput screening campaigns and computational target prediction methods will be instrumental in identifying new and unexpected biological activities for this chemical scaffold.

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-driven synthesis)

Flow chemistry, which involves performing reactions in a continuously flowing stream, provides enhanced control over reaction parameters such as temperature, pressure, and mixing. nih.govresearchgate.net This leads to improved reaction yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. nih.govacs.org For the multi-step synthesis often required for complex derivatives, flow chemistry can be automated and telescoped, where sequential reactions occur without isolating intermediates, thus saving time and resources. nih.gov

Table 3: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Often challenging and requires re-optimization. | Simpler to scale up by running the system for longer or using parallel reactors. nih.gov |

| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. | Improved safety due to small reaction volumes and superior heat transfer. nih.govacs.org |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to higher reproducibility. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools throughout the drug discovery pipeline, from initial hit identification to lead optimization. researchgate.netnih.gov For research centered on this compound, these computational approaches can provide profound insights and accelerate progress.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of novel analogues before they are synthesized. researchgate.netacs.org By training these models on existing data from related benzamide and tetrahydropyran compounds, researchers can prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. acs.org

Table 4: Applications of AI and Machine Learning in Compound Research

| Research Phase | AI/ML Application | Expected Outcome |

|---|---|---|

| Target Identification | Analysis of biological data to predict novel protein targets. | Identification of new therapeutic indications for the chemotype. |

| Hit-to-Lead Optimization | Predictive modeling (QSAR) for bioactivity and ADMET properties. | Rational design of analogues with improved potency and drug-like properties. nih.gov |

| Analogue Design | De novo generative models to create novel molecules. | Discovery of innovative chemical matter with enhanced characteristics. jelsciences.com |

By integrating these powerful computational tools, the research and development cycle for this compound and its future derivatives can be made significantly more efficient and data-driven, ultimately enhancing the probability of translating this promising chemotype into valuable therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for the preparation of (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide?

- Methodology : Optimized routes involve coupling tetrahydro-2H-pyran-3-amine with benzoyl derivatives using activating agents like HBTU or EDC in the presence of a base (e.g., Et₃N). Solvents such as THF or DMSO enhance solubility, and reactions are typically stirred at room temperature for 12–24 hours. Purification via silica gel column chromatography (eluting with EtOAc/hexane gradients) yields the enantiomerically pure product. Monitoring reaction progress by HPLC or TLC is critical .

- Key Considerations : Stereochemical integrity requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantiopure starting materials.

Q. How can the stereochemistry and purity of this compound be confirmed?

- Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., coupling constants in the tetrahydro-2H-pyran ring confirm chair conformations) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (SHELXL for refinement) resolves absolute configuration .

- Elemental Analysis : CHN data validates stoichiometric purity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide target identification for this compound?

- Workflow :

Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., PARP-1, kinases). The benzamide scaffold shows high rerank scores (−72 kcal/mol in similar analogs) due to hydrogen bonding with catalytic residues .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. RMSD/RMSF analyses identify flexible regions affecting binding .

- Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀) to resolve discrepancies .

Q. What strategies address contradictory biological activity data in different assay systems?

- Root Cause Analysis :

- Purity Verification : Re-analyze compound via LC-MS to rule out degradation/byproducts.

- Solubility Effects : Test activity in buffers with varying co-solvents (e.g., DMSO ≤1%).

- Metabolic Stability : Use microsomal assays (CYP450 enzymes) to identify rapid degradation pathways .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability and target affinity .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for selective inhibition?

- Design Principles :

- Core Modifications : Replace tetrahydro-2H-pyran with piperazine or oxadiazole rings to probe steric/electronic effects .

- Substituent Effects : Fluorine or chlorine atoms at the benzamide para-position improve lipophilicity (logP) and membrane permeability .

Methodological Challenges and Solutions

Q. What computational tools predict ADMET properties for preclinical development?

- Tools : SwissADME, pkCSM, or ADMETLab 2.0 to model:

- Absorption : High Caco-2 permeability (LogP ~2.5–3.5).

- Toxicity : Ames test predictions for mutagenicity; hERG inhibition risk .

Q. How to resolve low yields in large-scale synthesis?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。